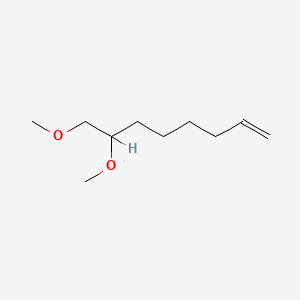

7,8-Dimethoxyoct-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

93840-75-6 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

7,8-dimethoxyoct-1-ene |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(12-3)9-11-2/h4,10H,1,5-9H2,2-3H3 |

InChI Key |

NAOGXLWCFLVHSB-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CCCCC=C)OC |

Origin of Product |

United States |

Structural Context Within Long Chain Unsaturated Ethers

7,8-Dimethoxyoct-1-ene is an organic compound that belongs to the class of long-chain unsaturated ethers. ontosight.ai Its structure is defined by an eight-carbon aliphatic chain, which features a terminal double bond between the first and second carbon atoms (the '1-ene' designation). ontosight.ai At the other end of the chain, methoxy (B1213986) groups (-OCH3) are attached to the seventh and eighth carbon atoms. ontosight.ai The presence of these distinct functional groups—a terminal alkene and a vicinal dimethoxy arrangement—on a flexible octene backbone makes it a molecule of interest for synthetic chemists.

The molecular formula of this compound is C10H20O2. nih.gov Long-chain ethers and alkenes are notable for their applications in creating molecules with specific properties, such as hydrophobicity, and for their role as monomers in polymerization reactions. d-nb.inforesearchgate.net The specific placement of the ether-like dimethoxy groups at one end and the reactive alkene at the other establishes a clear bifunctionality on a relatively simple hydrocarbon scaffold.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H20O2 | nih.gov |

| Molecular Weight | 172.26 g/mol | nih.gov |

| CAS Number | 93840-75-6 | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

This table is interactive. You can sort and filter the data.

Academic Significance of Alkene and Dimethoxy Functionalities in Complex Molecule Synthesis

The academic value of 7,8-Dimethoxyoct-1-ene is best understood by examining its constituent functional groups: the terminal alkene and the vicinal dimethoxy groups.

The terminal alkene (or α-olefin) is a cornerstone of modern organic synthesis. fiveable.me Its exposed double bond is a site of high reactivity, allowing for a multitude of chemical transformations. Terminal alkenes are prized as versatile building blocks because they can be readily converted into other functional groups. fiveable.menih.gov Key reactions involving terminal alkenes include:

Addition Reactions : Hydration can convert the alkene to an alcohol, while halogenation introduces halogen atoms. fiveable.me

Hydroboration-Oxidation : This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, typically yielding a primary alcohol.

Metathesis : Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds, enabling the construction of complex cyclic or polymeric structures. acs.org

Palladium-Catalyzed Cross-Coupling Reactions : These reactions, such as the Heck reaction, allow for the formation of new carbon-carbon bonds by coupling the alkene with various organic halides or triflates. chinesechemsoc.org

The dimethoxy group , particularly the 1,2-dimethoxy arrangement (as seen on carbons 7 and 8), also holds considerable significance. In organic synthesis, geminal dimethoxy groups (on the same carbon) are commonly used as protecting groups for aldehydes and ketones, forming stable acetals. ontosight.aiatamanchemicals.com While the vicinal arrangement in this compound is not a direct acetal, the ether functionalities are generally stable and unreactive under many reaction conditions, making them reliable spectator groups during transformations elsewhere in the molecule. solubilityofthings.com Furthermore, methoxy (B1213986) groups are prevalent in a wide array of natural products and pharmaceuticals, and their inclusion in synthetic targets is often crucial for biological activity.

Key Synthetic Roles of Functional Groups

| Functional Group | Class of Reactions | Significance in Synthesis |

|---|---|---|

| Terminal Alkene | Addition, Metathesis, Hydroboration, Cross-Coupling | Versatile handle for chain extension, cyclization, and functional group interconversion. fiveable.meacs.orgresearchgate.net |

This table is interactive. You can sort and filter the data.

Overview of Current Research Trajectories and Potential Applications of 7,8 Dimethoxyoct 1 Ene Analogs

While specific research focusing exclusively on 7,8-Dimethoxyoct-1-ene is not extensively documented, the research trajectories of its structural analogs provide a clear picture of its potential utility. ontosight.ai The study of long-chain bifunctional molecules is a vibrant area of chemical research, driven by the need for new polymers, surfactants, and complex molecular architectures. uantwerpen.beznaturforsch.com

Research into long-chain unsaturated ethers and epoxides, which share structural similarities, highlights their role as monomers for creating specialized polymers. d-nb.inforesearchgate.net For instance, the combination of hydrophobic long alkyl chains with hydrophilic ether groups can lead to the synthesis of amphiphilic polymers, which are crucial for developing surfactants, drug-delivery vehicles, and hydrogels. d-nb.inforesearchgate.net

Furthermore, functionalized octene derivatives are investigated for various applications. For example, ethylene-octene copolymers are used to create advanced composite materials with tailored mechanical and electrical properties. kirj.ee The hydroformylation of 1-octene, catalyzed by rhodium complexes, is an industrial process to produce nonanal, an important intermediate for plasticizers and polymers. mdpi.com Research into analogs like 7-methoxy-3,7-dimethyloct-1-ene (B7766779) in the fragrance industry also points to the commercial relevance of functionalized octenes. thegoodscentscompany.com

The synthetic pathways used to create complex bicyclic systems, which are core structures in many natural products, often employ starting materials with functionalized hydrocarbon chains. beilstein-journals.orgmdpi.comacs.org An analog of this compound could theoretically serve as a precursor in a ring-closing metathesis reaction to form a functionalized cyclic compound, or the dimethoxy end could be modified to participate in cyclization reactions. The presence of both a reactive handle (alkene) and a stable, polar end (dimethoxy) makes such molecules valuable probes and building blocks in multi-step total synthesis. acs.org

Synthetic Pathways to this compound and Associated Structural Frameworks

The synthesis of this compound, a valuable organic compound, and related structural motifs involves a range of strategic chemical transformations. These methodologies focus on the precise construction of the eight-carbon alkene backbone and the specific placement of the methoxy (B1213986) functional groups.

Applications of 7,8 Dimethoxyoct 1 Ene in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The dual functionality of 7,8-Dimethoxyoct-1-ene makes it a versatile building block in organic chemistry. Its terminal alkene is amenable to a wide range of transformations, while the dimethoxy groups serve as a stable protecting group for a 1,2-diol, which can be revealed later in a synthetic sequence. This allows for selective reactions at different parts of the molecule, a crucial requirement in the multistep assembly of complex molecular architectures.

The synthesis of natural products often involves the methodical construction of complex carbon skeletons with precise stereochemistry. rsc.orgrroij.com Chemical intermediates that offer multiple points for chemical modification are highly valuable in this field. rsc.org this compound, with its distinct reactive centers, is a potential precursor for such endeavors.

Detailed Research Findings:

The terminal alkene can undergo a variety of transformations essential for chain elongation and functionalization. For instance:

Hydroboration-oxidation would convert the alkene into a primary alcohol, allowing for the introduction of other functional groups or coupling with other fragments.

Ozonolysis would cleave the double bond to yield an aldehyde, a versatile functional group for forming new carbon-carbon bonds.

Epoxidation , followed by ring-opening, can be used to install additional stereocenters.

Simultaneously, the 7,8-dimethoxy moiety represents a protected diol. Diol units are common structural motifs in many natural products, including polyketides and macrolides. The methoxy (B1213986) groups are generally stable under a range of reaction conditions used to modify the alkene, but can be cleaved under acidic conditions to unmask the diol when required. This strategic protection and deprotection are fundamental in total synthesis. rroij.com While specific, large-scale syntheses of natural products using this compound are not widely documented, its structure is well-suited for the modular and convergent strategies employed in modern natural product synthesis. ontosight.airsc.org

The principles that make this compound attractive for natural product synthesis also apply to the construction of new pharmaceutical and agrochemical compounds. researchgate.net The development of new drugs and crop protection agents often requires the synthesis of novel molecular scaffolds. The lipophilic eight-carbon backbone of this compound, combined with the polar diether functionality, provides a structural template that can be elaborated into a diverse range of target molecules. The amide functionality, for example, is widely present in pharmaceuticals, agrochemicals, and polymers. researchgate.net The functional handles of this compound allow for its incorporation into larger structures that may feature amide or other critical pharmacophoric groups.

Utilization in Polymer and Material Science

The reactivity of its terminal alkene allows this compound to participate in polymerization reactions, opening avenues for its use in materials science.

A monomer is a small molecule that can be chemically bonded to other identical molecules to form a polymer. vaia.com The terminal double bond in this compound allows it to act as a monomer in addition polymerization reactions. vaia.com Polymerization would proceed by breaking the double bond and forming a long-chain polymer.

Table 2: Potential Polymerization of this compound

| Polymerization Type | Mechanism | Resulting Polymer Structure | Potential Properties |

|---|

| Addition Polymerization | The double bond of the 1-butene (B85601) portion opens, allowing monomers to link together to form a long saturated backbone. vaia.com | A polyethylene-type backbone with pendant -(CH₂)₅CH(OCH₃)CH₂(OCH₃) side chains at every other carbon. | The polar diether side chains would impart increased hydrophilicity, potentially altered solubility, and sites for further chemical reactions compared to standard polyolefins. |

The resulting specialty polymer would possess unique characteristics due to its pendant side chains containing the dimethoxy groups. These functional groups could influence the polymer's physical properties, such as its glass transition temperature, solubility in different solvents, and surface energy.

Beyond serving as a primary monomer, this compound can be used to functionalize existing polymers. nih.govijpsm.com Polymer modification involves altering the chemical structure of a polymer to enhance its properties or introduce new functionalities. ijpsm.com

One established method for such modification is thiol-ene chemistry , a highly efficient radical-mediated reaction between a thiol (R-SH) and an alkene. beilstein-journals.org If a polymer backbone contains thiol groups, this compound can be grafted onto it. Conversely, if a polymer contains pendant double bonds, a thiol-containing derivative of the dimethoxy functionality could be attached. This process allows for the precise introduction of the dimethoxy functionality onto the surface or into the bulk of a material, which can be used to tailor surface wettability, adhesion, or biocompatibility.

Precursor Chemistry for Thin Film Deposition and Advanced Materials

In the fabrication of advanced materials, particularly for electronics and optics, thin films are often deposited using techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). entegris.comentegris.com These processes rely on volatile chemical precursors that are delivered in the gas phase to a substrate, where they react or decompose to form the desired material layer. sigmaaldrich.com

Single-source precursors, which contain all the necessary elements for the final material, are of particular interest. rsc.org Although not widely documented for this purpose, this compound possesses characteristics that make it a theoretical candidate for investigation as a precursor. As an oxygen-containing organic molecule, it could potentially be used in the deposition of carbon-based dielectric films or certain metal oxide films if co-dosed with a metal-organic precursor. Its suitability would depend on its volatility and its ability to decompose cleanly at specific temperatures, factors that require dedicated experimental study. entegris.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Butene |

Application in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are sophisticated techniques used to create thin films and coatings with a high degree of precision. sigmaaldrich.com These processes rely on the use of precursor molecules that are volatile and can be transported in the gas phase to a substrate surface, where they react to form the desired material.

The suitability of a compound as a precursor in CVD or ALD is dependent on several factors, including its volatility, thermal stability, and reactivity. The volatility of this compound, influenced by its molecular weight of 172.26 g/mol , would be a critical parameter to assess for its potential use in these deposition techniques. nih.gov The presence of both a reactive double bond and ether-like methoxy groups offers multiple potential pathways for surface reactions, a key aspect of the self-limiting reaction mechanisms in ALD. mdpi.com

For instance, the terminal alkene group could potentially undergo surface polymerization or react with specific surface sites, while the dimethoxy groups could serve as leaving groups during the deposition process, facilitating the formation of a metal oxide or other desired film. The specific reactions would be highly dependent on the substrate material and the process conditions, such as temperature and the presence of co-reactants.

Solution Deposition Techniques for Functional Coatings

Solution deposition represents a versatile and often cost-effective alternative to vapor-phase techniques for the creation of functional coatings. researchgate.net These methods involve the application of a precursor solution to a substrate, followed by a thermal or chemical treatment to form the final coating.

In the context of solution deposition, this compound could potentially be utilized as a component in a precursor solution. Its solubility in organic solvents is a key advantage for this type of application. futureenergysystems.ca The reactive functional groups of the molecule could be leveraged to participate in sol-gel processes or other chemical transformations that lead to the formation of a solid film. For example, the double bond could be involved in cross-linking reactions, which would contribute to the mechanical and chemical stability of the resulting coating. The methoxy groups could also play a role in the hydrolysis and condensation reactions that are central to many sol-gel systems.

The ability to tailor the properties of the final coating by modifying the structure of the precursor molecule is a significant advantage of solution deposition techniques. The bifunctional nature of this compound, with its distinct reactive centers, could offer a route to producing coatings with unique and desirable properties.

Understanding Dimerization and Surface Reactivity of Precursors

The behavior of precursor molecules at surfaces is a fundamental aspect of deposition processes. The tendency of a precursor to dimerize or undergo other self-reactions can have a significant impact on film growth and quality.

The structure of this compound presents the possibility of dimerization through various mechanisms. For example, the terminal alkene groups of two molecules could potentially react with each other in a [2+2] cycloaddition or other olefin metathesis reactions, particularly in the presence of a suitable catalyst or under specific thermal conditions. The interaction of the methoxy groups with the surface could also influence the orientation and reactivity of the molecule, potentially promoting or hindering dimerization.

Understanding the surface reactivity of this compound would be crucial for controlling its deposition behavior. The interaction of the double bond with the substrate could lead to chemisorption, a process that is often the initial step in film formation. The reactivity of the methoxy groups, including their potential to act as leaving groups, would also be a key factor in determining the composition and properties of the deposited material. The study of these surface phenomena, often employing advanced surface science techniques, would be essential for the successful application of this compound as a precursor in advanced material fabrication.

Future Research Directions and Emerging Methodologies for 7,8 Dimethoxyoct 1 Ene

Development of Highly Selective and Sustainable Catalytic Systems

The presence of both a terminal alkene and two methoxy (B1213986) groups in 7,8-Dimethoxyoct-1-ene presents a challenge and an opportunity for catalysis. Future work will prioritize the development of catalysts that can selectively target the C=C double bond while leaving the ether functionalities intact, or vice versa. The focus is on moving away from stoichiometric reagents toward catalytic systems that offer high atom economy and operate under mild, environmentally benign conditions. mdpi.comresearchgate.net

Key research areas include:

Chemoselective Hydrogenation: Designing catalysts (e.g., based on late transition metals) that can reduce the double bond without causing hydrogenolysis of the C-O bonds of the methoxy groups.

Selective Oxidation: Creating systems for epoxidation or dihydroxylation that are highly selective and use green oxidants like hydrogen peroxide or even molecular oxygen, avoiding hazardous peroxide reagents. researchgate.net Manganese porphyrin complexes, for instance, have been studied for their ability to catalyze alkene epoxidation, and understanding their mechanism is key to improving selectivity. nih.govnih.gov

Metathesis Reactions: Utilizing advanced ruthenium or molybdenum metathesis catalysts to engage this compound in cross-metathesis reactions, expanding its synthetic utility for creating more complex molecules.

Sustainable Catalyst Design: Incorporating earth-abundant metals, designing recyclable heterogeneous catalysts, and using renewable solvents will be crucial. mdpi.com Confined catalysis, using self-assembled capsules to encapsulate metal complexes, represents a novel methodology for enhancing efficiency and selectivity in reactions involving alkene dimerization and functionalization. mdpi.com

| Catalytic Approach | Target Transformation | Key Advantages | Emerging Research Focus |

|---|---|---|---|

| Ziegler-Natta/Metallocene Catalysis | Polymerization | High activity, control over polymer properties. taylorfrancis.comresearchgate.net | Developing single-site catalysts for functionalized olefins. |

| Manganese Porphyrin Complexes | Epoxidation | Mimics enzymatic activity, potential for shape selectivity. nih.govnih.gov | Tuning macrocyclic structure to control catalyst activity and selectivity. nih.gov |

| Palladium-based Systems | Wacker-type Oxidation | Direct conversion of alkenes to carbonyls. nih.gov | Expanding substrate scope beyond terminal alkenes to internal and functionalized olefins. |

| Bifunctional Organocatalysis | Cycloaddition (e.g., with CO2) | Metal-free, mild conditions, high functional group tolerance. mdpi.com | Designing single-component catalysts for enhanced activity with challenging substrates. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Future directions in this area include:

Predictive Modeling: Developing ML models, such as artificial neural networks (ANNs), trained on large datasets of olefin reactions to predict the yield, selectivity, and potential byproducts for transformations of this compound under various conditions (catalyst, solvent, temperature). researchgate.netacs.org Such models can analyze complex reaction spaces to identify trends and desirable operating regions. researchgate.net

Catalyst Design: Using ML algorithms to identify structure-activity relationships in catalysts for specific reactions like asymmetric hydrogenation or oxidation. This can guide the in-silico design of novel ligands or catalytic supports tailored for functionalized alkenes.

Reaction Pathway Elucidation: Combining informatics-based network generation with ML-based thermochemistry calculations to map out complex reaction networks, identify plausible pathways, and pinpoint rate-controlling steps in the catalytic upcycling or functionalization of molecules like this compound. acs.org

Advanced Analytical Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms at the molecular level is critical for the rational design of improved catalysts and processes. nih.gov The development of advanced analytical techniques that allow for real-time, in-situ monitoring of reactions involving this compound is a key research frontier.

Emerging methodologies in this field are:

Operando Spectroscopy: Techniques like Raman, Infrared (IR), and UV-Vis spectroscopy can be used to monitor the state of the catalyst and the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic data.

High-Throughput Microscopy: Confocal fluorescence microscopy, coupled with advanced image processing, allows for the quantitative, high-throughput analysis of individual catalyst particles. acs.orgnih.govacs.org This can be used to study catalyst support fragmentation and visualize the distribution of active sites and reaction products during polymerization or other heterogeneously catalyzed reactions of this compound. acs.orgnih.govacs.org

Mass Spectrometry: Ion mobility mass spectrometry is a powerful tool for identifying transient intermediates, such as the formation of manganese(V)oxo complexes during alkene epoxidation. nih.govnih.gov Applying this technique could help elucidate the active species in catalytic transformations of this compound.

Exploration of Bio-Inspired Transformations and Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. rsc.org Enzymes and bio-inspired systems operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly valuable for functionalized molecules like this compound. researchgate.net

Promising areas of future research include:

Enzymatic Oxidation: Utilizing enzymes such as laccases or cytochrome P450 monooxygenases for the selective oxidation of the terminal double bond. vtt.firesearchgate.net Directed evolution can be harnessed to engineer enzymes that suppress common side reactions like epoxidation in favor of direct carbonyl formation. nih.gov

Asymmetric Hydration/Amination: Employing enzymes to catalyze the addition of water or ammonia (B1221849) across the double bond to produce valuable chiral alcohols or amines with high enantiomeric excess.

Ene-Reductases: Using old yellow enzymes (OYEs) and other ene-reductases for the stereoselective reduction of the C=C bond, which is especially relevant if the bond is conjugated to an electron-withdrawing group in a derivative of this compound. researchgate.net

Bio-inspired Catalysis: Translating principles from nature, such as the use of flavins, to develop small molecule catalysts that can perform challenging transformations like the E→Z isomerization of olefins under mild, photochemical conditions. nih.gov

| Enzyme Class | Exemplary Reaction | Potential Product from this compound | Key Advantage |

|---|---|---|---|

| P450 Monooxygenases | Oxidation/Epoxidation | (R)- or (S)-7,8-Dimethoxyoct-1-ene oxide | High selectivity, potential for direct carbonyl formation. nih.govresearchgate.net |

| Laccases | Mediated Oxidation | 7,8-Dimethoxyoctan-2-one | Uses molecular oxygen as the ultimate oxidant. vtt.fi |

| Lipases | Chemoenzymatic Processes | Precursor for dual catalytic dehydrodecarboxylation. nih.gov | Compatibility with chemical catalysts for one-pot reactions. nih.gov |

| Ene-Reductases | Asymmetric Reduction | (Applicable to activated derivatives) | High stereoselectivity for creating chiral centers. researchgate.net |

Expanding Application Domains in Novel Functional Materials

While the primary focus on this compound may be as a synthetic intermediate, its unique structure suggests potential applications as a monomer or building block for novel functional materials. The terminal alkene provides a handle for polymerization, while the dimethoxy groups can impart specific properties to the resulting material.

Future research could explore:

Functional Polymers: Using this compound as a comonomer in coordination polymerization with catalysts tolerant to Lewis basic groups. The pendant dimethoxy chains could influence the polymer's physical properties, such as its glass transition temperature, solubility, and crystallinity.

Materials for Coordination Chemistry: The oxygen atoms of the methoxy groups could act as coordination sites for metal ions. Polymers or surfaces functionalized with this moiety could be investigated for applications in metal sequestration, sensing, or catalysis.

Bioderived Materials: As alkenes are key precursors to polymers, adhesives, and surfactants, developing sustainable chemoenzymatic pathways to convert biomass into functionalized alkenes like this compound could open new avenues for creating advanced, bioderived functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 7,8-Dimethoxyoct-1-ene, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves methoxylation of oct-1-ene precursors under controlled conditions (e.g., using alkyl halides and methoxide ions). To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst), and validate purity via HPLC or GC-MS. Include step-by-step protocols in the main manuscript for up to five compounds, with additional details in supplementary materials . For known compounds, cite established protocols; for novel derivatives, provide full spectral data (NMR, IR) and purity metrics (≥95%) .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm methoxy group positions and alkene geometry. Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations). For unambiguous identification, supplement with high-resolution mass spectrometry (HRMS) and IR spectroscopy to detect functional groups (e.g., C-O-C stretches at ~1100 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While classified as non-hazardous under CE No. 1272/2008, standard lab safety practices apply: use fume hoods for synthesis, wear PPE (gloves, goggles), and store in inert atmospheres to prevent oxidation. Monitor stability via periodic GC-MS analysis to detect degradation byproducts .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from isomerism or impurities. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with alternative methods (e.g., X-ray crystallography for crystalline derivatives) or computational modeling (molecular dynamics simulations) . For impurities, optimize purification via column chromatography with gradient elution .

Q. What statistical approaches are recommended for analyzing kinetic data in methoxylation reactions?

- Methodological Answer : Apply non-linear regression to fit rate constants (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic efficiency across conditions. For small datasets, employ Bayesian inference to quantify uncertainty. Ensure data transparency by reporting confidence intervals and effect sizes .

Q. How can computational modeling predict the reactivity of this compound in surface adsorption studies?

- Methodological Answer : Use density functional theory (DFT) to calculate adsorption energies on model surfaces (e.g., silica or metal oxides). Validate with experimental microspectroscopic data (AFM, TEM) to correlate theoretical predictions with observed interfacial behavior .

Data Presentation and Validation

Q. What are best practices for presenting spectral and chromatographic data in publications?

- Methodological Answer :

- NMR : Label peaks with δ-values (ppm) and multiplicity (s, d, t). Include integration curves for proton counts.

- Chromatography : Report retention times, column type, and mobile phase. Use tables to summarize purity metrics (e.g., Area% ≥98%).

- Supplementary Materials : Archive raw data (FID files, spectral scans) in repositories like Zenodo, citing DOIs in the main text .

Q. How can researchers address low reproducibility in catalytic methoxylation yields?

- Methodological Answer : Conduct a failure mode analysis (FMA) to identify variables (e.g., moisture sensitivity, catalyst deactivation). Implement design of experiments (DoE) to optimize parameters (temperature, stoichiometry). Validate with triplicate runs and report mean ± standard deviation .

Interdisciplinary Applications

Q. What methodologies enable the study of this compound’s interactions with environmental surfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.